Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-

CAS No.:

Cat. No.: VC18482549

Molecular Formula: C7H8N3O4-

Molecular Weight: 198.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N3O4- |

|---|---|

| Molecular Weight | 198.16 g/mol |

| IUPAC Name | N-(3-nitro-1-oxido-2H-pyridin-6-yl)acetamide |

| Standard InChI | InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1 |

| Standard InChI Key | PEEZVUHEUONSRB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(CN1[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

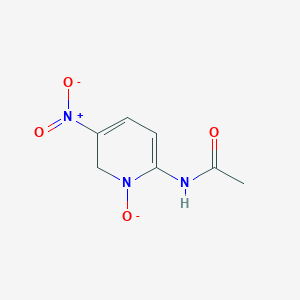

The compound is systematically named N-(5-nitro-1-oxido-2-pyridinyl)acetamide, reflecting its pyridine core substituted at the 2-position with an acetamide group and at the 5-position with a nitro group, alongside an N-oxide moiety at the 1-position. Alternative designations include Acetamide, N-(5-nitro-1-oxido-2-pyridinyl)- (9CI) and the vendor-specific identifier EVT-13929304 .

CAS Registry and Molecular Formula

Two CAS numbers are associated with this compound:

-

CAS 5093-64-1: Molecular formula C₇H₇N₃O₄ (molecular weight: 181.149 g/mol).

-

CAS 6654-82-6: Molecular formula C₇H₈N₃O₄⁻ (molecular weight: 198.156 g/mol) .

The discrepancy in molecular formulas and weights suggests potential differences in protonation states or counterion associations. The anionic form (C₇H₈N₃O₄⁻) may arise from deprotonation of the N-oxide group under specific conditions.

Synthesis and Manufacturing

Industrial Production

The compound is commercially available from suppliers like EvitaChem and VulcanChem, indicating scalable synthesis. Industrial processes likely optimize yield (>75%) through recrystallization from ethanol-water mixtures.

Molecular Structure and Physicochemical Properties

Structural Features

Key functional groups and their electronic effects:

-

Nitro Group (-NO₂): Strong electron-withdrawing meta-directing group, reducing pyridine ring electron density.

-

N-Oxide (N→O): Enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

-

Acetamide (-NHCOCH₃): Provides hydrogen-bond donor/acceptor sites, critical for molecular recognition in pharmacological contexts.

Table 1: Key Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Pyridine ring substitution | 1-oxido, 2-acetamide, 5-nitro | |

| Tautomerism | Possible N-oxide resonance |

Physical Properties

Reported data is limited, but general trends for nitro-aromatic N-oxides include:

-

Melting Point: Estimated 180–200°C (decomposition may occur due to nitro group instability).

-

Solubility: Moderate in polar solvents (e.g., DMSO, methanol); low in nonpolar solvents.

-

Stability: Sensitive to light and heat; storage at 2–8°C recommended.

Reactivity and Functional Transformations

Electrophilic and Nucleophilic Reactions

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 5-amino derivatives.

-

N-Oxide Reactions: Participation in cycloadditions or as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura).

Acetamide Modifications

-

Hydrolysis: Acidic or basic conditions cleave the amide bond to form 5-nitro-2-aminopyridine N-oxide.

-

Alkylation/Acylation: The amide nitrogen may undergo further derivatization to enhance lipophilicity.

Applications in Research and Industry

Pharmaceutical Intermediate

Used in synthesizing:

-

Anticancer Agents: Nitro-substituted heterocycles are explored for DNA intercalation .

-

CNS Modulators: Pyridine N-oxides show blood-brain barrier penetration .

Material Science

-

Coordination Polymers: N-Oxide groups bind transition metals (e.g., Cu²⁺) for catalytic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume